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Compound of Interest

Compound Name: Gadopiclenol

Cat. No.: B1258881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and

biodistribution profile of gadopiclenol, a next-generation, high-relaxivity macrocyclic

gadolinium-based contrast agent (GBCA). The information presented herein is curated from a

wide range of preclinical and clinical studies to support research and development activities.

Core Pharmacokinetic Properties
Gadopiclenol exhibits a pharmacokinetic profile characteristic of an extracellular fluid agent.

Following intravenous administration, it distributes into the extracellular space and is

subsequently eliminated from the body.

Plasma Pharmacokinetics
The pharmacokinetic parameters of gadopiclenol have been evaluated in healthy adult

volunteers, pediatric patients, and individuals with renal impairment. The agent demonstrates

linear pharmacokinetics, meaning that exposure increases proportionally with the administered

dose.[1]

Table 1: Pharmacokinetic Parameters of Gadopiclenol in Healthy Adults
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Paramete
r

0.025
mmol/kg

0.05
mmol/kg

0.075
mmol/kg

0.1
mmol/kg

0.2
mmol/kg

0.3
mmol/kg

Cmax

(µg/mL)
248.7 - - - - 3916.4

t½ (hours) 1.5 - 2.0 1.5 - 2.0 1.5 - 2.0 1.5 - 2.0 1.5 - 2.0 1.5 - 2.0

Volume of

Distribution

(mL/kg)

182 - 254 182 - 254 182 - 254 182 - 254 182 - 254 182 - 254

Data

sourced

from

studies in

healthy

adult

volunteers.

[1][2]

Table 2: Pharmacokinetic Parameters of Gadopiclenol in Pediatric Patients (0.05 mmol/kg)
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Age Group

Terminal
Elimination
Half-life
(hours)

Clearance
(L/h/kg)

Central
Volume of
Distribution
(L/kg)

Peripheral
Volume of
Distribution
(L/kg)

Median
AUC
(mg·h/L)

2-6 years 1.29 0.12 0.11 - 0.12 0.06 403

7-11 years - - 0.11 - 0.12 0.06 478

12-17 years 1.77 0.08 0.11 - 0.12 0.06 582

Adults (for

comparison)
1.82 0.08 0.11 - 0.12 0.06 590

Data based

on population

pharmacokin

etic modeling.

[3][4]

Table 3: Impact of Renal Impairment on Gadopiclenol Pharmacokinetics (0.1 mmol/kg)

Renal Function
Mean Terminal Half-life
(hours)

Mean AUC Increase vs.
Healthy

Healthy 1.9 -

Mild Impairment 3.3 54%

Moderate Impairment 3.8 148%

Severe Impairment 11.7 769%

Data from a study in subjects

with varying degrees of renal

impairment.[5][6]

Distribution
Gadopiclenol primarily distributes within the extracellular water compartment.[2] Preclinical

studies in dogs have confirmed a distribution profile typical of extracellular nonspecific GBCAs.
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[7][8]

Metabolism and Excretion
Gadopiclenol is not metabolized in the body and is excreted unchanged.[1][7][8] The primary

route of elimination is renal excretion, with approximately 98% of the administered dose

recovered in the urine within 48 hours in individuals with normal renal function.[2][3] In dogs,

approximately 93.9% of the administered radioactivity was excreted in the urine and 5.7% in

the feces by 168 hours post-dose.[7]

Plasma Protein Binding
In vitro studies have demonstrated that gadopiclenol exhibits negligible binding to plasma

proteins in humans, rats, and dogs.[7][8] This lack of protein binding is consistent with its

extracellular distribution and rapid renal clearance.

Biodistribution Studies
Preclinical biodistribution studies have been conducted to assess the tissue distribution and

retention of gadolinium following gadopiclenol administration.

Table 4: Gadolinium Tissue Concentration in Rats (5 months post-injection)

Tissue
Gadolinium Concentration (% injected
dose/g of organ)

Kidney 10⁻³

Mineral Bone 10⁻³

Central Nervous System 10⁻⁶

This study demonstrated that the overall

gadolinium exposure over 5 months was 25-

40% lower for gadopiclenol compared to

gadoterate and gadobutrol under the

experimental conditions.[9]
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LA-ICP-MS imaging of rat kidneys 12 months after repeated injections showed low levels of

gadolinium, primarily in the cortex, with a significant portion being extractable, suggesting it is

not strongly bound to tissue components.[10]

Experimental Protocols
Pharmacokinetic Analysis in Humans
The following diagram outlines a typical workflow for a clinical pharmacokinetic study of

gadopiclenol.

Subject Enrollment

Dosing

Sample Collection

Sample Analysis

Pharmacokinetic Analysis

Enrollment of Healthy Volunteers or Patient Cohorts

Single Intravenous Bolus Injection of Gadopiclenol

Serial Blood Sampling (e.g., pre-dose, and at multiple time points post-dose) Urine Collection (e.g., at intervals up to 48 hours post-dose)

Quantification of Gadopiclenol in Plasma and Urine using a validated LC-MS/MS method

Non-compartmental Analysis to Determine PK Parameters (Cmax, t½, AUC, etc.) Population PK Modeling (especially for sparse sampling in pediatric studies)

Click to download full resolution via product page

Caption: Workflow for Clinical Pharmacokinetic Analysis of Gadopiclenol.

Detailed Methodology:

Subject Recruitment: Healthy volunteers or specific patient populations (e.g., pediatric,

renally impaired) are enrolled after obtaining informed consent.[1][3][5]
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Drug Administration: A single intravenous bolus of gadopiclenol is administered at a

specified dose.[1][3][5]

Sample Collection:

Blood: Venous blood samples are collected into heparinized tubes at predefined time

points before and after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours

post-dose).[7] Plasma is separated by centrifugation.

Urine: Urine is collected over specified intervals (e.g., 0-8 hours, 8-24 hours, etc.) to

assess renal excretion.[3]

Bioanalysis: The concentration of gadopiclenol in plasma and urine samples is determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Pharmacokinetic Calculations: Pharmacokinetic parameters such as Cmax, t½, AUC,

clearance, and volume of distribution are calculated using non-compartmental analysis.[1][5]

For studies with sparse sampling, a population pharmacokinetic (popPK) modeling approach

is employed.[3][4]

In Vitro Plasma Protein Binding
The following diagram illustrates the experimental workflow for determining the plasma protein

binding of gadopiclenol.
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Sample Preparation

Equilibrium Dialysis

Post-Dialysis Sampling

Radioactivity Measurement

Calculation

Prepare Solutions of ¹⁵³Gd-gadopiclenol at Various Concentrations in Plasma (Human, Rat, Dog)

Add Plasma Samples to One Chamber and Buffer to the Other Chamber of a Dialysis Device

Incubate at 37°C for a Sufficient Time to Reach Equilibrium (e.g., 2 hours)

Collect Aliquots from Both the Plasma and Buffer Chambers

Measure Radioactivity in Aliquots using a Gamma Counter

Calculate the Percentage of Protein Binding Based on the Radioactivity Distribution

Click to download full resolution via product page

Caption: Workflow for In Vitro Plasma Protein Binding Assay.

Detailed Methodology:
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Radiolabeling: Gadopiclenol is radiolabeled with ¹⁵³Gd to facilitate quantification.[7]

Sample Preparation: Solutions of ¹⁵³Gd-gadopiclenol are prepared in the plasma of the

species of interest (human, rat, dog) at various concentrations (e.g., 0.01, 0.1, 1, and 5

µmol/mL).[7]

Equilibrium Dialysis: The plasma samples are placed in one compartment of an equilibrium

dialysis apparatus, separated by a semi-permeable membrane from a buffer solution in the

other compartment.[7][11]

Incubation: The apparatus is incubated in a water bath at 37°C for a duration sufficient to

allow equilibrium to be reached (e.g., 2 hours).[7]

Sampling: After incubation, duplicate aliquots are taken from both the plasma and buffer

compartments.[7]

Quantification: The amount of radioactivity in each aliquot is measured using a gamma

counter.[7]

Calculation: The percentage of gadopiclenol bound to plasma proteins is calculated based

on the difference in radioactivity between the plasma and buffer compartments.[12]

Biodistribution in Animal Models
The following diagram outlines the workflow for a typical preclinical biodistribution study.
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Animal Dosing

Tissue and Excreta Collection

Sample Analysis

Quantification and Reporting

Administer ¹⁵³Gd-gadopiclenol Intravenously to Animals (e.g., Rats)

Euthanize Animals at Predetermined Time Points Post-injection Collect Urine and Feces

Harvest Tissues of Interest (e.g., Kidney, Liver, Brain, Bone)

Measure Radioactivity in Weighed Tissue Samples and Excreta using a Gamma Counter Alternatively, use ICP-MS to measure total Gadolinium Content

Calculate Tissue Concentration (e.g., % Injected Dose per Gram of Tissue)

Click to download full resolution via product page

Caption: Workflow for Preclinical Biodistribution Study.

Detailed Methodology:

Animal Model: A suitable animal model, typically rats or dogs, is used.[7][13][14]

Drug Administration: Radiolabeled (e.g., with ¹⁵³Gd) or non-labeled gadopiclenol is
administered via intravenous injection.[7]

Time Points: Animals are euthanized at various time points after administration to assess the

time course of distribution and elimination.

Tissue Harvesting: Key organs and tissues (e.g., brain, liver, kidneys, spleen, bone, skin) are

collected, weighed, and homogenized.[15]

Quantification:

For radiolabeled compounds, the radioactivity in each tissue sample is measured using a

gamma counter.[7]
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For non-labeled compounds, the total gadolinium content is determined by inductively

coupled plasma mass spectrometry (ICP-MS).[15]

Data Analysis: The concentration of gadopiclenol or gadolinium in each tissue is calculated

and typically expressed as a percentage of the injected dose per gram of tissue.

Conclusion
Gadopiclenol possesses a favorable pharmacokinetic and biodistribution profile characterized

by its extracellular distribution, lack of metabolism, and rapid renal excretion. It exhibits

negligible plasma protein binding. The pharmacokinetic parameters are well-characterized in

various populations, including pediatric and renally impaired patients, providing a solid

foundation for its clinical use. Preclinical biodistribution studies indicate low long-term

gadolinium retention. The experimental protocols outlined in this guide provide a framework for

the continued investigation and understanding of this high-relaxivity contrast agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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